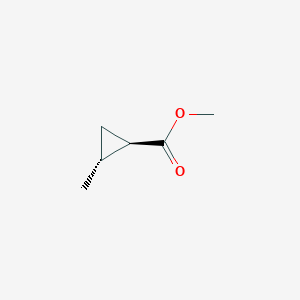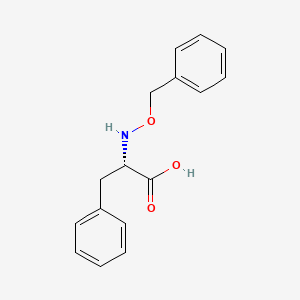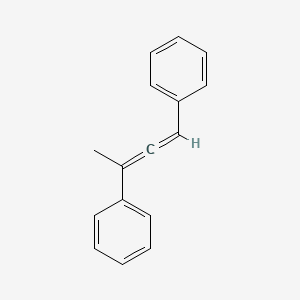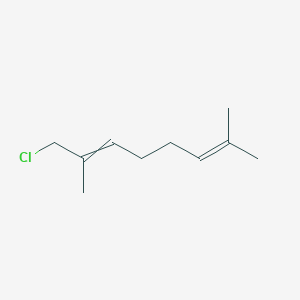
1-Chloro-2,7-dimethylocta-2,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,7-dimethylocta-2,6-diene is an organic compound with the molecular formula C10H17Cl It is a chlorinated derivative of a diene, characterized by the presence of a chlorine atom and two methyl groups attached to an octadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-2,7-dimethylocta-2,6-diene can be synthesized through several methods. One common approach involves the chlorination of 2,7-dimethylocta-2,6-diene using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2,7-dimethylocta-2,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 2,7-dimethylocta-2,6-diene derivatives with different functional groups.
Oxidation: Formation of 2,7-dimethylocta-2,6-diene-1-ol or 2,7-dimethylocta-2,6-dienone.
Reduction: Formation of 2,7-dimethyloctane or 2,7-dimethyloctene.
Aplicaciones Científicas De Investigación
1-Chloro-2,7-dimethylocta-2,6-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chloro-2,7-dimethylocta-2,6-diene involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The diene structure allows for potential interactions with enzymes and other biological molecules, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylocta-2,7-diene-1,6-diol: A diol derivative with hydroxyl groups instead of chlorine.
1-Bromo-3,7-dimethylocta-2,6-diene: A brominated analog with similar reactivity.
Uniqueness
1-Chloro-2,7-dimethylocta-2,6-diene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where chlorinated compounds are preferred .
Propiedades
Número CAS |
52290-13-8 |
|---|---|
Fórmula molecular |
C10H17Cl |
Peso molecular |
172.69 g/mol |
Nombre IUPAC |
1-chloro-2,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C10H17Cl/c1-9(2)6-4-5-7-10(3)8-11/h6-7H,4-5,8H2,1-3H3 |
Clave InChI |
RIHQCRIZVARYPK-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC=C(C)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


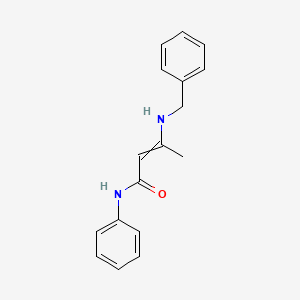
![3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene](/img/structure/B14638468.png)
![2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14638469.png)
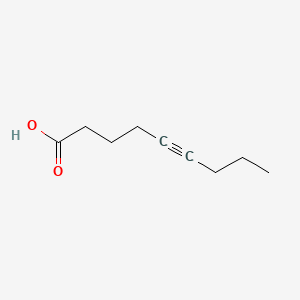
![Bicyclo[4.2.1]nonan-9-ol](/img/structure/B14638482.png)


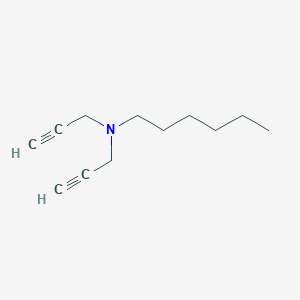

![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)
